

Best practices for storing and handling Lyso-PAF C-16-d4

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Compound of Interest

Compound Name: Lyso-PAF C-16-d4

Cat. No.: B10767551

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Application Notes and Protocols for Lyso-PAF C-16-d4

Introduction

Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is the deuterated form of Lyso-PAF C-16, a biologically important lysophospholipid. It serves as a critical internal standard for the accurate quantification of platelet-activating factor (PAF) C-16 in various biological samples using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2][3]} Lyso-PAF is an intermediate in the biosynthesis of PAF, a potent lipid mediator involved in diverse physiological and pathological processes, including inflammation, allergic responses, and signal transduction.^{[4][5]} The metabolic relationship between PAF and Lyso-PAF is cyclical, with PAF being hydrolyzed by PAF-acetylhydrolase (PAF-AH) to the inactive Lyso-PAF, which can then be acylated to reform PAF in the "remodeling pathway".

These application notes provide best practices for the storage and handling of **Lyso-PAF C-16-d4**, along with detailed protocols for its use as an internal standard.

Data Presentation

The following tables summarize the key quantitative information for **Lyso-PAF C-16-d4**.

Table 1: Physical and Chemical Properties

Property	Value
Formal Name	1-O-hexadecyl-(7,7,8,8-d4)-sn-glycerol-3-phosphorylcholine
CAS Number	201216-37-7
Molecular Formula	C ₂₄ H ₄₈ D ₄ NO ₆ P
Formula Weight	485.7 g/mol
Purity	≥99% deuterated forms (d ₁ -d ₄)
Formulation	Typically supplied as a solution in ethanol or as a lyophilized powder.

Table 2: Storage and Stability

Condition	Recommendation
Storage Temperature	-20°C
Long-term Stability (as supplied)	≥ 2 years at -20°C
Stock Solution Storage	Store at -20°C for up to 3 months. For aqueous solutions, it is not recommended to store for more than one day.
Special Conditions	If supplied as a lyophilized powder, it may be hygroscopic.

Table 3: Solubility Data

Solvent	Approximate Solubility
Water	20 mg/mL
Ethanol	10 mg/mL
Dimethyl Sulfoxide (DMSO)	10 mg/mL
Dimethylformamide (DMF)	10 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2	10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution from **Lyso-PAF C-16-d4** supplied as a lyophilized powder.

Materials:

- **Lyso-PAF C-16-d4** (lyophilized powder)
- Anhydrous ethanol (or other suitable organic solvent like DMSO or DMF)
- Inert gas (e.g., argon or nitrogen)
- Glass vial with a PTFE-lined cap
- Precision microsyringe

Procedure:

- Allow the vial of lyophilized **Lyso-PAF C-16-d4** to equilibrate to room temperature before opening to prevent condensation of moisture.
- Carefully open the vial in a controlled environment.
- Using a precision microsyringe, add a precise volume of the desired organic solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).

- Cap the vial tightly and vortex gently until the powder is completely dissolved.
- Purge the headspace of the vial with an inert gas to minimize oxidation.
- Store the stock solution at -20°C in the tightly sealed vial.

Protocol 2: Use as an Internal Standard for PAF C-16 Quantification by LC-MS

This protocol outlines the general procedure for using **Lyso-PAF C-16-d4** as an internal standard for the quantification of PAF C-16 in a biological sample (e.g., plasma, cell lysate).

Materials:

- Biological sample
- **Lyso-PAF C-16-d4** stock solution
- Organic solvents for lipid extraction (e.g., chloroform, methanol)
- LC-MS system

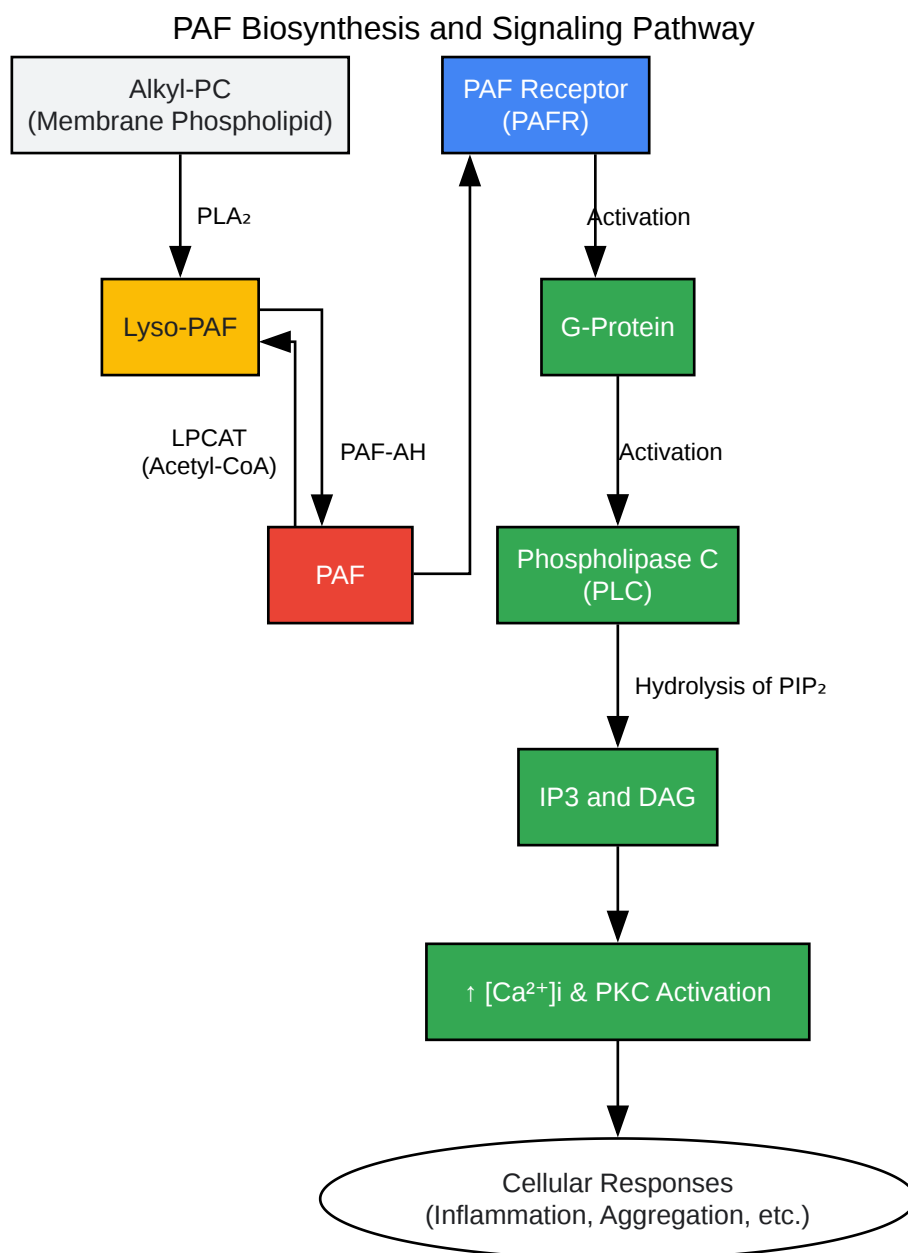
Procedure:

- Sample Preparation:
 - Thaw the biological sample on ice.
 - To a known volume or mass of the sample, add a precise amount of the **Lyso-PAF C-16-d4** stock solution. The amount added should be comparable to the expected endogenous level of PAF C-16.
- Lipid Extraction:
 - Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.

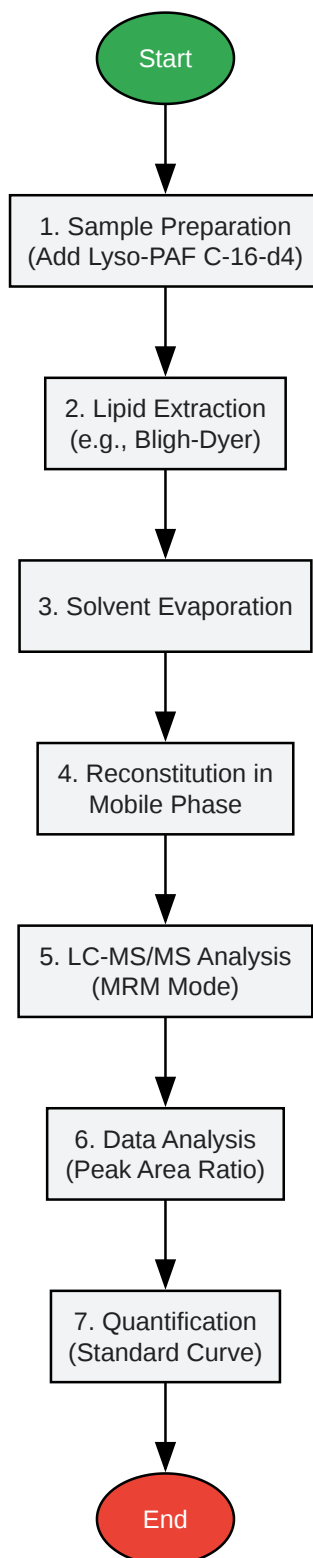
- Collect the organic phase containing the lipids.
- Solvent Evaporation and Reconstitution:
 - Evaporate the organic solvent from the extracted lipid fraction under a stream of inert gas.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase).
- LC-MS Analysis:
 - Inject the reconstituted sample into the LC-MS system.
 - Separate the lipids using a suitable C18 reversed-phase column.
 - Detect the parent and fragment ions for both endogenous PAF C-16 and the **Lyso-PAF C-16-d4** internal standard using multiple reaction monitoring (MRM) in positive ion mode.
- Quantification:
 - Calculate the peak area ratio of the endogenous PAF C-16 to the **Lyso-PAF C-16-d4** internal standard.
 - Determine the concentration of endogenous PAF C-16 in the original sample by comparing this ratio to a standard curve generated with known amounts of PAF C-16 and a fixed amount of the internal standard.

Visualizations

Signaling Pathway



Workflow for Quantification of PAF C-16 using Lyso-PAF C-16-d4

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